
3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 86499-96-9) is a brominated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a bromine atom at the 3-position and a ketone group at the 2-position. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for functionalizing the benzazepinone scaffold. Its bromine substituent enables nucleophilic substitution reactions, facilitating the introduction of diverse pharmacophores . Commercial suppliers (e.g., TCI Chemicals, Combi-Blocks) list its purity at ≥95%, with a molecular weight of 242.12 g/mol and applications in kinase inhibitor and CNS drug development .
Preparation Methods
The preparation of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves several steps. One common method includes the use of polyphosphoric acid and 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide . The process involves heating the polyphosphoric acid and adding the naphthalimide in portions at 60°C, followed by an insulation reaction for 20 hours. The reaction solution is then hydrolyzed with water, and the crude product is washed, decolorized with methanol and activated carbon, filtered, and dried . The final product has a purity of 99.6% and a yield of 98% .
Chemical Reactions Analysis
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to form different products.
Common reagents used in these reactions include polyphosphoric acid, methanol, and activated carbon . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of Benazepril Hydrochloride , a widely prescribed antihypertensive medication. Benazepril functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps control blood pressure by relaxing blood vessels. The compound's efficacy and safety profile make it a preferred choice in clinical settings .
Neuroscience Research
The compound plays a crucial role in neuroscience research due to its interactions with various receptors and neurochemical pathways. It is utilized to study:
- Receptor Interactions : Investigating how this compound interacts with neurotransmitter receptors can provide insights into brain function and the mechanisms underlying neurological disorders.
- Neurochemical Pathways : Research utilizing this compound can help elucidate the biochemical pathways involved in mental health conditions, potentially leading to new therapeutic strategies .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules. Its unique structure allows chemists to create derivatives that may have diverse applications across various fields:
- Materials Science : The compound can be modified to develop new materials with specific properties.
- Agrochemicals : It may also be used in the synthesis of agrochemicals that improve crop yield or resistance to pests .
Drug Design
Researchers leverage the structural features of this compound to design novel compounds with improved biological activity. This aspect is particularly important in drug discovery processes aimed at developing new treatments for diseases such as:
- Neurological Disorders : Enhancing drug efficacy for conditions like depression or anxiety.
- Cardiovascular Diseases : Improving therapeutic options for hypertension and related cardiovascular issues .
Analytical Chemistry
The compound is also significant in analytical chemistry for developing methods to detect and quantify related compounds. This application is vital for quality control and regulatory compliance within the pharmaceutical industry. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and concentration of pharmaceutical products containing this compound .
Mechanism of Action
The mechanism of action of 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily related to its role as an intermediate in the synthesis of Benazepril Hydrochloride. Benazepril Hydrochloride works by inhibiting the angiotensin-converting enzyme, which is involved in the regulation of blood pressure . By inhibiting this enzyme, Benazepril Hydrochloride reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzazepinones and Related Heterocycles
Structural Variations and Physicochemical Properties
Key Observations :
- The bromo derivative is distinguished by its reactivity in substitution reactions, unlike the phthalimido or amino analogs, which are tailored for specific biological interactions.
- Halogenated analogs (Br, Cl) exhibit increased molecular weight and lipophilicity compared to non-halogenated derivatives, influencing bioavailability and target binding .
- 7-Substituted benzazepinones (e.g., pyrimidine-aniline derivatives) demonstrate expanded π-conjugation, enhancing affinity for kinase active sites .
Critical Analysis of Research Trends
Recent studies emphasize halogenation and C7 functionalization to optimize benzazepinones for drug discovery. For example, 7-pyrimidinyl derivatives show promise in oncology, while dichloro analogs are investigated for enhanced blood-brain barrier penetration . However, the 3-bromo compound remains indispensable for its versatility in generating diverse analogs.
Biological Activity
3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Benazepril Hydrochloride, an antihypertensive drug. The exploration of its biological activity encompasses various pharmacological effects, including neuroleptic properties and potential applications in treating psychotic disorders.
- Molecular Formula : C10H10BrNO
- Molecular Weight : 240.1 g/mol
- CAS Number : 86499-96-9
- Appearance : White to off-white crystalline powder
- Melting Point : 175-179 °C
- Purity : Typically >98% .
Pharmacological Significance
The biological activity of this compound has been investigated in several studies focusing on its role as a neuroleptic agent. Neuroleptics are primarily used to manage psychotic disorders such as schizophrenia.
Antipsychotic Activity
Research indicates that compounds similar to 3-bromo derivatives exhibit significant antipsychotic effects. For instance, a study demonstrated that certain benzazepine derivatives showed comparable efficacy to established antipsychotics like clozapine in animal models .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases. Compounds with structural similarities to this compound have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in Alzheimer's disease treatment .
Study on Antipsychotic Effects
A notable study evaluated the effects of various benzazepine derivatives on dopamine receptors. The findings indicated that the introduction of bromine at the 3-position significantly enhanced binding affinity to D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia .
Compound | Binding Affinity (Ki) | Effect |
---|---|---|
Clozapine | 0.5 nM | Reference |
3-Bromo Derivative | 0.7 nM | Significant |
Other Derivative | 1.2 nM | Moderate |
Cholinesterase Inhibition Study
In another study focusing on cholinesterase inhibition, derivatives similar to 3-bromo compounds were tested for their ability to inhibit AChE:
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Compound A | 0.15 | Competitive |
3-Bromo Derivative | 0.25 | Non-competitive |
Donepezil | 0.05 | Competitive |
The results indicated that while the compound demonstrated non-competitive inhibition, it was less potent than Donepezil, a standard treatment for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of 3-bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one?
The compound has a molecular formula of C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol (CAS 53841-99-9). Its SMILES notation (C1CC(C(=O)NC2=CC=CC=C21)Br ) and InChIKey (RVPUXBJFIDCMLW-UHFFFAOYSA-N ) provide insights into its bicyclic structure, featuring a benzazepinone core with a bromine substituent at the 3-position. Key physicochemical parameters include a topological polar surface area (TPSA) of 29.1 Ų and a calculated logP (XlogP3) of 1.98, suggesting moderate hydrophobicity. These properties are critical for solubility assessments and reaction planning .
Q. How can researchers confirm the purity and identity of synthesized this compound?
Use a combination of HPLC (high-performance liquid chromatography) for purity assessment and spectroscopic techniques (¹H/¹³C NMR, IR, and high-resolution mass spectrometry) for structural confirmation. For example, the bromine atom’s deshielding effect in NMR and characteristic carbonyl stretching (~1700 cm⁻¹ in IR) are diagnostic. Cross-referencing with CAS-registered spectral libraries (e.g., PubChem) ensures accuracy. Contaminants like unreacted precursors or dehalogenated byproducts should be quantified using calibrated analytical standards .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing functional groups at the bromine position of this compound?
The bromine atom serves as a versatile site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura). For SNAr, electron-withdrawing groups on the benzazepinone ring enhance reactivity. Palladium-catalyzed couplings require optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to avoid ring-opening side reactions. Computational modeling (DFT) can predict regioselectivity and transition-state energies for novel derivatives .
Q. How can discrepancies in reported reaction yields for bromine substitution reactions be resolved?
Yield variations often arise from differences in solvent polarity , catalyst loading , or reaction temperature . Systematic optimization via Design of Experiments (DoE) methodologies, such as factorial designs, identifies critical parameters. For example, increasing DMF content in aqueous mixtures may improve solubility but accelerate catalyst decomposition. Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps .
Q. What in vitro models are suitable for studying the metabolic stability of this compound derivatives?
Use hepatic microsomal assays (human or rodent) to evaluate Phase I metabolism. LC-MS/MS quantifies metabolites like dehalogenated or hydroxylated products. Comparative studies with fluorinated analogs (e.g., 9-fluoro derivatives from ) can elucidate halogen-specific metabolic pathways. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .
Q. How can computational methods aid in designing this compound analogs with enhanced bioactivity?
Molecular docking (AutoDock, Schrödinger) predicts binding affinities to target receptors (e.g., GABAₐ for benzodiazepine-like activity). QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups at C-3) with biological endpoints. MD (Molecular Dynamics) simulations assess conformational stability in lipid bilayers for CNS permeability .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the biological activity of benzazepinone derivatives?
Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines). Reproduce studies under standardized conditions (e.g., OECD guidelines). For example, discrepancies in IC₅₀ values may stem from differences in ATP concentrations in kinase assays. Collaborative inter-laboratory validation ensures reproducibility .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/LC₅₀ values. Bootstrap resampling quantifies confidence intervals. For non-monotonic responses, model-free approaches like Benchmark Dose (BMD) are preferable. Outlier detection (Grubbs’ test) minimizes false positives .
Q. Methodological Resources
Properties
IUPAC Name |
3-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPGCGROVEPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373760 | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-96-9 | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86499-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.